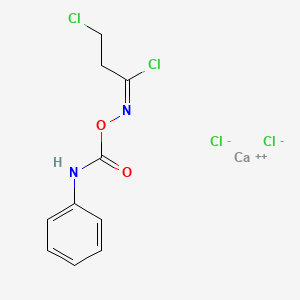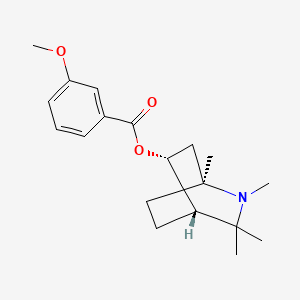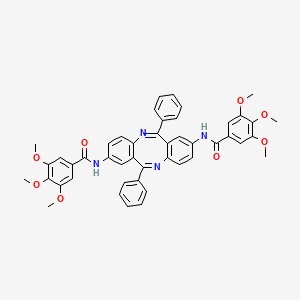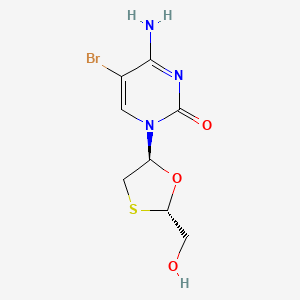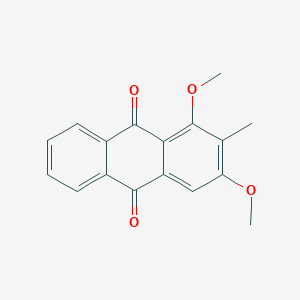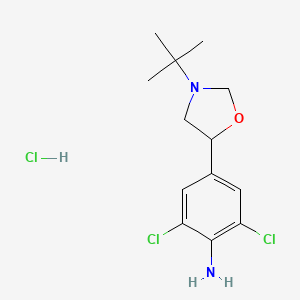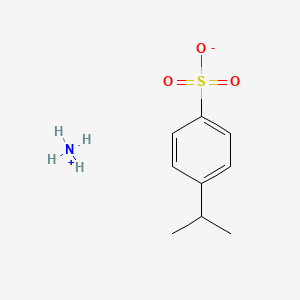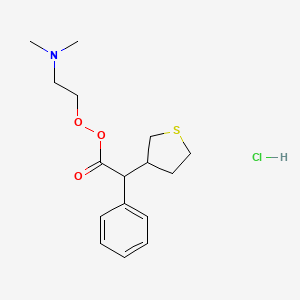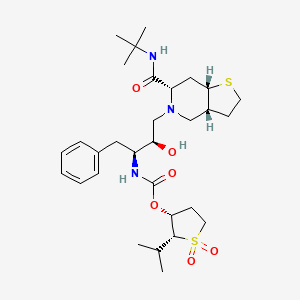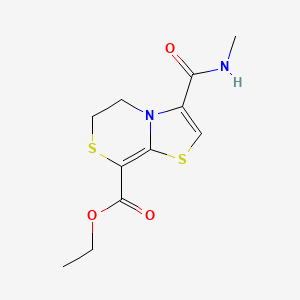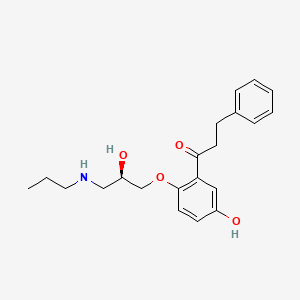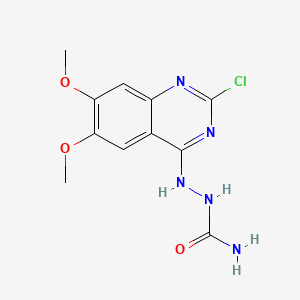
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a quinazoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of chloro, methoxy, and semicarbazido groups attached to a quinazoline core. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline typically involves multiple steps. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of this compound yields 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of accessible raw materials, mild reaction conditions, and simple after-treatment procedures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Applications De Recherche Scientifique
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but has two chloro groups instead of one.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino group at the 4-position instead of a semicarbazido group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is unique due to the presence of the semicarbazido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
134749-19-2 |
|---|---|
Formule moléculaire |
C11H12ClN5O3 |
Poids moléculaire |
297.70 g/mol |
Nom IUPAC |
[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
InChI |
InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
Clé InChI |
PFWSCGTYSKDAGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


